molecular formula C41H55N11O9 B10847451 c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2

c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2

Cat. No.: B10847451
M. Wt: 845.9 g/mol
InChI Key: HUAMIBCEKZFYST-BCLKUREPSA-N
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Description

c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 is a cyclic hexapeptide featuring a norleucine (Nle) residue at position 1, a D-phenylalanine (D-Phe) substitution at position 3, and a C-terminal amidation. This compound is designed as a melanocortin receptor (MCR) ligand, with demonstrated selectivity for human melanocortin-3 receptor (hMC3R) agonist activity and dual hMC3R/hMC5R antagonist properties . Its cyclized backbone and stereochemical modifications enhance receptor binding specificity and metabolic stability compared to linear peptides. Monte Carlo molecular modeling (MCMM) simulations reveal a compact, folded conformation stabilized by intramolecular hydrogen bonds and hydrophobic interactions, particularly between the Trp and D-Phe residues .

Properties

Molecular Formula

C41H55N11O9

Molecular Weight

845.9 g/mol

IUPAC Name

2-[(2S,5S,8R,11S,14S,17S)-8-benzyl-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]acetic acid

InChI

InChI=1S/C41H55N11O9/c1-2-3-13-28-36(57)52-32(21-34(54)55)40(61)50-30(19-23-10-5-4-6-11-23)38(59)49-29(15-9-18-45-41(43)44)37(58)51-31(20-24-22-46-26-14-8-7-12-25(24)26)39(60)48-27(35(42)56)16-17-33(53)47-28/h4-8,10-12,14,22,27-32,46H,2-3,9,13,15-21H2,1H3,(H2,42,56)(H,47,53)(H,48,60)(H,49,59)(H,50,61)(H,51,58)(H,52,57)(H,54,55)(H4,43,44,45)/t27-,28-,29-,30+,31-,32-/m0/s1

InChI Key

HUAMIBCEKZFYST-BCLKUREPSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC(=O)O

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (Glu) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (Nle, Asp, D-Phe, Arg, Trp) using coupling reagents such as HBTU or DIC. Each amino acid addition is followed by deprotection steps to remove the protecting groups, typically using TFA (trifluoroacetic acid).

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Kynurenine from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2: has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the melanocortin-1 receptor (MC1R) on the surface of melanoma cells. This binding activates the receptor, leading to a cascade of intracellular signaling pathways that can result in various biological effects, including changes in cell proliferation, differentiation, and apoptosis. The specific molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a series of cyclic γ-MSH analogues developed to optimize MCR subtype selectivity. Key structural variations and their pharmacological impacts are summarized below:

Compound ID Sequence Molecular Weight (Observed) hMC3R Agonist (pEC₅₀) hMC5R Antagonist (pA₂) Selectivity Ratio (hMC3R/hMC5R) Reference
6 c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 844.4819 4.72 7.38 0.70
7 c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 918.4761 3.69 5.52 0.61
8 c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2 878.4672 4.60 7.05 0.69
9 c[Nle-His-D-Nal(2′)-Arg-Trp-Glu]-NH2 909.4760 3.69 6.19 0.66

Key Findings :

  • Position 2 Substitutions : Replacing Nle with Asp (compound 7) reduces hMC3R agonist potency (pEC₅₀ = 3.69) compared to Nle (compound 6, pEC₅₀ = 4.72) or Glu (compound 8, pEC₅₀ = 4.60). This suggests steric or electronic interference from the Asp side chain disrupts hMC3R binding .
  • D-Amino Acid Substitutions: The D-Phe at position 3 enhances selectivity by stabilizing a β-turn conformation critical for MCR engagement, a feature shared with FMRFamide-related peptides (FaRPs) like [D-Met²]-FMRFamide, where D-residues boost opioid-like activity .
  • Cyclization : Cyclization improves metabolic stability over linear analogues (e.g., Ac-Nle-Cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2, MW = 1024.2 g/mol) but may reduce solubility .
Receptor Selectivity vs. Other MCR Ligands
  • hMC3R vs. hMC5R : Compound 7 exhibits dual hMC3R agonist/hMC5R antagonist activity (pA₂ = 5.52), unlike compound 9 (pA₂ = 6.19), which shows stronger hMC5R antagonism. This dual functionality is rare among MCR ligands and may arise from its unique Asp-mediated hydrogen-bonding network .
  • Comparison with Opioid Peptides : Unlike mu-opioid antagonists (e.g., CTP-NH2), which rely on rigid conformations for receptor blockade, compound 7’s flexibility allows partial agonism/antagonism depending on MCR subtype .

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